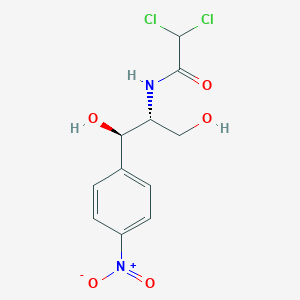

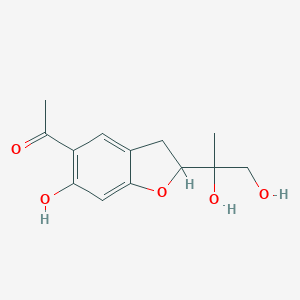

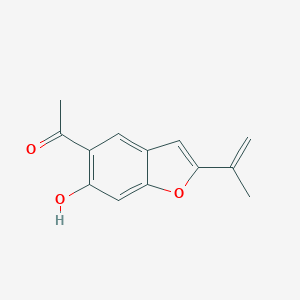

N-(3-oxophenoxazin-2-yl)acetamide

Vue d'ensemble

Description

N-(3-oxophenoxazin-2-yl)acetamide, also known as MitoSOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used to measure mitochondrial superoxide levels in cells and tissues. Mitochondrial superoxide levels are important indicators of oxidative stress, which is linked to various diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications De Recherche Scientifique

N-(3-oxophenoxazin-2-yl)acetamide is widely used in scientific research to measure mitochondrial superoxide levels in cells and tissues. This compound is particularly useful in studying oxidative stress, which is a major contributor to various diseases, including cancer, diabetes, and neurodegenerative disorders. N-(3-oxophenoxazin-2-yl)acetamide is also used to study the effects of drugs and other compounds on mitochondrial function and oxidative stress.

Mécanisme D'action

N-(3-oxophenoxazin-2-yl)acetamide works by reacting with mitochondrial superoxide to produce a fluorescent product. This fluorescent product can be detected using a fluorescence microscope or a plate reader. The intensity of the fluorescence is directly proportional to the amount of mitochondrial superoxide present in the cells or tissues.

Effets Biochimiques Et Physiologiques

N-(3-oxophenoxazin-2-yl)acetamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound does not affect mitochondrial function or cell viability at low concentrations. However, at high concentrations, N-(3-oxophenoxazin-2-yl)acetamide can induce oxidative stress and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-(3-oxophenoxazin-2-yl)acetamide in lab experiments is its high specificity for mitochondrial superoxide. This compound does not react with other reactive oxygen species such as hydrogen peroxide or nitric oxide. Another advantage is its ease of use and compatibility with various experimental systems. However, N-(3-oxophenoxazin-2-yl)acetamide has some limitations, including its potential toxicity at high concentrations and its inability to detect superoxide in other cellular compartments such as the cytosol.

Orientations Futures

There are several future directions for research involving N-(3-oxophenoxazin-2-yl)acetamide. One direction is to develop new derivatives of this compound that have improved specificity and sensitivity for mitochondrial superoxide. Another direction is to use N-(3-oxophenoxazin-2-yl)acetamide in combination with other fluorescent probes to study multiple parameters of oxidative stress simultaneously. Additionally, N-(3-oxophenoxazin-2-yl)acetamide can be used to study the effects of various drugs and compounds on mitochondrial function and oxidative stress in disease models. Finally, research can be conducted to investigate the potential therapeutic applications of N-(3-oxophenoxazin-2-yl)acetamide in diseases associated with oxidative stress.

Conclusion

In summary, N-(3-oxophenoxazin-2-yl)acetamide is a valuable tool for studying mitochondrial superoxide levels and oxidative stress in cells and tissues. This compound has several advantages, including high specificity and ease of use. However, it also has some limitations, including potential toxicity at high concentrations. Future research can be conducted to develop new derivatives of N-(3-oxophenoxazin-2-yl)acetamide and investigate its therapeutic potential in disease models associated with oxidative stress.

Méthodes De Synthèse

The synthesis of N-(3-oxophenoxazin-2-yl)acetamide involves the reaction of 3-hydroxyphenoxazine with acetic anhydride and a catalyst such as pyridine. This reaction leads to the formation of a blue-colored compound, which is then purified using column chromatography. The final product is a dark blue powder that is highly soluble in organic solvents such as DMSO and DMF.

Propriétés

IUPAC Name |

N-(3-oxophenoxazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOBTNSFRDZSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=NC3=CC=CC=C3OC2=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172690 | |

| Record name | N-Acetylquestiomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxophenoxazin-2-yl)acetamide | |

CAS RN |

1916-55-8 | |

| Record name | N-Acetylquestiomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC94944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylquestiomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylaminophenoxazin-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)

![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)